Alcaftadine Alcohol
CAS No.:
Cat. No.: VC18009736
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | [11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl]methanol |
| Standard InChI | InChI=1S/C19H23N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12,23H,6-11,13H2,1H3 |
| Standard InChI Key | YIPFFRZMLCFNBS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4CO)CC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Alcaftadine Alcohol, systematically named 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b]benzazepine-3-carbinol, is a secondary alcohol derivative of alcaftadine. Its molecular structure differs from the parent compound by the reduction of the aldehyde group (-CHO) at the 3-position of the benzazepine ring to a hydroxymethyl group (-CH₂OH). This modification accounts for the molecular formula , which includes two additional hydrogen atoms compared to alcaftadine () . The compound’s CAS registry number is 147083-89-4, and it is alternatively labeled as ALCAFTADINE METABOLITE 3 (M3) in pharmacological studies .
Physicochemical Properties
Key physical properties of Alcaftadine Alcohol include:
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Water solubility: 0.33 g/L, reflecting moderate hydrophilicity due to the hydroxyl group .
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LogP: 3.202, indicating moderate lipophilicity suitable for transmembrane diffusion .
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pKa: 7.16, suggesting partial ionization at physiological pH .
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Boiling point: 556.25°C at 760 mmHg, consistent with its stable heterocyclic structure .
The compound’s crystalline structure and lack of observed polymorphism contribute to its stability in pharmaceutical formulations .
Pharmacokinetic Profile
Absorption and Bioavailability
Following topical ocular administration of alcaftadine 0.25% solution, systemic absorption of Alcaftadine Alcohol is minimal. Plasma concentrations of the parent drug peak at 0.051 ± 0.028 ng/mL within 15 minutes (), while the alcohol metabolite reaches detectable levels shortly thereafter . The metabolite’s bioavailability remains unquantified in human studies, though preclinical models suggest efficient conversion from the parent drug via cytosolic enzymes .
Metabolism and Elimination
Alcaftadine Alcohol is an intermediate in the oxidative metabolism of alcaftadine, which proceeds via non-CYP450 cytosolic enzymes to yield the active carboxylic acid metabolite R90692 . Key metabolic steps include:
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Aldehyde reduction: Conversion of alcaftadine’s carboxaldehyde group to the alcohol form (M3).
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Oxidation: Further oxidation of M3 to R90692 (carboxylic acid), the primary active metabolite .
Elimination occurs predominantly via renal excretion, with 55–60% of the administered dose recovered unchanged in urine after 24 hours . The metabolite’s elimination half-life () is approximately 2 hours, ensuring minimal systemic accumulation .
Table 1: Pharmacokinetic Parameters of Alcaftadine Alcohol and Related Metabolites
Mechanism of Action and Therapeutic Efficacy
Histamine Receptor Antagonism
Alcaftadine Alcohol retains affinity for histamine H₁ and H₂ receptors, though with reduced potency compared to R90692 . In vitro studies demonstrate its ability to inhibit histamine-induced vascular permeability in conjunctival tissues, thereby attenuating ocular itching and erythema .
Mast Cell Stabilization
The metabolite suppresses mast cell degranulation by inhibiting calcium influx, a mechanism complementary to its receptor antagonism. This dual action prolongs the duration of therapeutic effect, as evidenced by reduced eosinophil recruitment in allergic models .
Analytical Characterization
Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Alcaftadine Alcohol in biological matrices. Solid-phase extraction (SPE) followed by positive-ion electrospray ionization enables quantification at sub-nanogram levels, with a lower limit of quantification (LLOQ) of 0.01 ng/mL .
Stability Considerations
Formulation studies indicate that Alcaftadine Alcohol remains stable in ophthalmic solutions at pH 5.0–7.0. Accelerated stability testing under ICH guidelines confirms no significant degradation over 24 months when stored at 25°C .
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